molecular formula C12H16BrNO B2514432 [1-(3-BRomophenyl)piperidin-4-yl]methanol CAS No. 1296224-89-9

[1-(3-BRomophenyl)piperidin-4-yl]methanol

Cat. No.: B2514432
CAS No.: 1296224-89-9
M. Wt: 270.17
InChI Key: YYQYGHRBQMYULO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(3-Bromophenyl)piperidin-4-yl]methanol is a chemical compound with the CAS Number 1296224-89-9 and a molecular formula of C12H16BrNO . It has a molecular weight of 270.17 g/mol . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. The specific research applications and biochemical mechanisms of action for this compound are an area of active investigation. Piperidin-4-yl methanol derivatives are of significant interest in medicinal chemistry and are frequently explored as key synthetic intermediates or scaffolds in the development of novel bioactive molecules . For instance, research into related molecular structures has identified compounds with potential as inhibitors of the NLRP3 inflammasome, a multi-protein complex involved in the inflammatory response . Researchers are advised to consult the current scientific literature for the latest findings on the potential uses and mechanisms of this chemical series.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(3-bromophenyl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-2-1-3-12(8-11)14-6-4-10(9-15)5-7-14/h1-3,8,10,15H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQYGHRBQMYULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Bromophenyl Piperidin 4 Yl Methanol

Retrosynthetic Analysis and Key Precursors for [1-(3-Bromophenyl)piperidin-4-yl]methanol Synthesis

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. For this compound, two primary retrosynthetic disconnections are most logical.

The most prominent disconnection is at the C-N bond between the bromophenyl ring and the piperidine (B6355638) nitrogen. This approach simplifies the target molecule into two key precursors: piperidin-4-yl-methanol and a suitable 3-bromophenyl electrophile, such as 1,3-dibromobenzene . The forward reaction corresponding to this strategy is a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. acsgcipr.orglibretexts.org

A second viable disconnection involves the functional group interconversion (FGI) of the primary alcohol. This approach transforms the hydroxymethyl group back to a precursor functional group, such as a carboxylic acid ester. This leads to the intermediate methyl 1-(3-bromophenyl)piperidine-4-carboxylate . This intermediate can be synthesized via the same C-N bond-forming strategy mentioned above, followed by a reduction of the ester to yield the final product. This two-step approach can sometimes offer advantages in purification and handling. The key precursors for this route would be methyl piperidine-4-carboxylate and 1,3-dibromobenzene .

These two main approaches identify the following compounds as the crucial starting materials for the synthesis:

Piperidin-4-yl-methanol or its protected derivatives.

Methyl or ethyl piperidine-4-carboxylate.

1,3-dibromobenzene or other 3-bromo-substituted benzene rings with an appropriate leaving group.

Classical Synthetic Routes to this compound

Classical routes to N-aryl piperidines have been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, which have largely replaced harsher methods like nucleophilic aromatic substitution that often require highly activated aryl halides and high temperatures.

Multi-step Reaction Sequences and Pathway Elucidation

Pathway A: Direct N-Arylation

The most direct synthetic route involves the direct coupling of piperidin-4-yl-methanol with 1,3-dibromobenzene. This reaction is typically accomplished using a Buchwald-Hartwig amination protocol. The general transformation is as follows:

1,3-dibromobenzene is reacted with piperidin-4-yl-methanol in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction is typically carried out in an inert solvent like toluene or dioxane under an inert atmosphere (e.g., argon or nitrogen) and heated to ensure a reasonable reaction rate. The selectivity of the reaction, favoring mono-arylation over di-arylation, can be controlled by the stoichiometry of the reactants. Using an excess of the dibromobenzene can favor the desired product, though this necessitates a subsequent purification step to remove unreacted starting material.

Pathway B: N-Arylation followed by Reduction

This two-step pathway first involves the N-arylation of a piperidine-4-carboxylate ester, followed by the reduction of the ester to the primary alcohol.

N-Arylation: Methyl piperidine-4-carboxylate is coupled with 1,3-dibromobenzene under standard Buchwald-Hartwig conditions. This step yields methyl 1-(3-bromophenyl)piperidine-4-carboxylate. This intermediate is often easier to purify via chromatography or crystallization than the final alcohol product.

Reduction: The resulting ester is then reduced to this compound. This reduction is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF). Other reducing agents, such as sodium borohydride in combination with an additive, can also be employed, sometimes offering milder reaction conditions. google.com

Optimization of Reaction Conditions for Enhanced Chemical Yield and Purity

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several reaction parameters. bristol.ac.ukwuxiapptec.com Key variables include the palladium source, the ligand, the base, and the solvent.

Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. While initial reports used simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ with basic phosphine ligands, modern protocols often employ bulky, electron-rich phosphine ligands that significantly improve reaction efficiency and substrate scope. youtube.com Ligands such as XPhos, SPhos, and Xantphos have been shown to be effective in coupling reactions involving heteroaromatic amines and challenging aryl halides. researchgate.net Pre-formed palladium-ligand complexes, known as precatalysts, are also widely used as they are often more stable and provide more consistent results. rsc.org

Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. Strong, non-nucleophilic bases are typically preferred. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more suitable, albeit sometimes requiring higher temperatures or longer reaction times. libretexts.orgwuxiapptec.com

Solvent: The choice of solvent is dictated by the solubility of the substrates and reagents, as well as the required reaction temperature. Aprotic solvents such as toluene, dioxane, and THF are most commonly used. libretexts.org

The following interactive table summarizes typical conditions and their effects on the N-arylation of piperidine derivatives, based on findings from related syntheses.

ParameterOptionsTypical Outcome/Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, (NHC)Pd(allyl)ClAll are effective; precatalysts can offer improved stability and activity. rsc.org
Ligand XPhos, Xantphos, BINAPBulky, electron-rich ligands generally give higher yields and faster reactions. researchgate.netacs.org
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is very effective but harsh. Cs₂CO₃ and K₃PO₄ are milder alternatives suitable for sensitive substrates. wuxiapptec.com
Solvent Toluene, Dioxane, THFChoice depends on temperature requirements and substrate solubility. Toluene is common for higher temperatures.
Temperature 80-110 °CHigher temperatures generally lead to faster reaction rates.
Atmosphere Argon, NitrogenAn inert atmosphere is crucial to prevent oxidation and deactivation of the catalyst.

Green Chemistry Approaches and Sustainable Synthesis Strategies

In recent years, there has been a significant push to make established synthetic methods, including the Buchwald-Hartwig amination, more environmentally benign. acsgcipr.org These "green chemistry" approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency.

For the synthesis of this compound, several green strategies can be envisioned:

Solvent Selection: Traditional solvents like dioxane and toluene are effective but pose environmental and health risks. Research has identified greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and even water for certain Buchwald-Hartwig reactions. nsf.govnih.govacs.org The use of micellar catalysis in water, employing surfactants to create nano-reactors, has shown great promise for coupling a wide range of aryl halides with amines at mild temperatures. rsc.org

Solvent-Free Conditions: In some cases, reactions can be run neat, using one of the liquid reactants as the solvent. For example, arylations of piperazine (B1678402) have been successfully conducted using an excess of piperazine as the solvent, eliminating the need for an organic solvent entirely. nih.gov

Catalyst Loading: Minimizing the amount of the precious metal catalyst (palladium) is a key goal. Optimization studies aim to find the lowest possible catalyst loading without sacrificing yield or reaction time, which reduces both cost and the amount of residual metal that needs to be removed from the final product.

Alternative Catalysts: While palladium is dominant, research into using more abundant and less toxic base metals like copper or nickel for C-N cross-coupling reactions is an active area. acsgcipr.org These systems often require different ligands and conditions but represent a more sustainable long-term alternative.

Stereoselective Synthesis of this compound and its Enantiomers/Diastereomers

The target molecule, this compound, is achiral as it possesses a plane of symmetry through the nitrogen atom and the C4-hydroxymethyl group. Therefore, it does not have enantiomers or diastereomers.

However, the principles of stereoselective synthesis are crucial for preparing derivatives of this compound that may contain additional substituents on the piperidine ring, leading to the formation of chiral centers. For example, the synthesis of a 3-alkyl-[1-(3-bromophenyl)piperidin-4-yl]methanol would result in a molecule with at least two chiral centers, making stereocontrol essential.

Several strategies have been developed for the stereoselective synthesis of substituted piperidines: nih.gov

Chiral Auxiliary Approach: A chiral auxiliary can be attached to the piperidine precursor to direct the stereochemical outcome of subsequent reactions. For instance, starting from 2-pyridone, a chiral sugar auxiliary can be attached to the nitrogen. Subsequent reactions, such as nucleophilic additions, can proceed with high regio- and stereoselectivity, after which the auxiliary is cleaved to yield the enantiomerically enriched piperidine derivative. researchgate.net

Asymmetric Catalysis: Enantioselective hydrogenation of a substituted pyridine or tetrahydropyridine precursor using a chiral catalyst can establish the stereocenters in the piperidine ring.

Cyclization Strategies: Stereoselective cyclization of acyclic precursors is a powerful method. For example, a gold-catalyzed cyclization of an N-homopropargyl amide can lead to a cyclic intermediate that, after reduction, furnishes highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.gov

These methods highlight how, while the parent compound is achiral, the synthetic framework can be adapted to produce complex, stereochemically defined analogs for various applications.

Scale-up Considerations and Process Chemistry Challenges in Research Synthesis

Translating a laboratory-scale synthesis to a larger, industrial scale introduces a new set of challenges that must be addressed by process chemists. acs.org For the synthesis of this compound, particularly via the robust Buchwald-Hartwig amination, several factors are critical.

Reagent Cost and Availability: On a large scale, the cost of the palladium catalyst and specialized phosphine ligands can be prohibitive. Process optimization focuses on minimizing catalyst loading and exploring options for catalyst recycling.

Reaction Safety and Exotherms: Buchwald-Hartwig reactions can be exothermic. On a large scale, proper heat management is critical to prevent thermal runaways. The use of strong bases like NaOtBu can also pose safety risks.

Homogeneity and Stirring: Many Buchwald-Hartwig reactions are heterogeneous, involving solid inorganic bases like K₃PO₄ or Cs₂CO₃. Ensuring efficient mixing on a large scale can be challenging and may require specialized reactor designs to prevent "dead spots" and ensure consistent reaction progress. libretexts.org

Workup and Purification: Removing the palladium catalyst and ligand byproducts from the final product is a major challenge, especially in the pharmaceutical industry where metal contamination levels are strictly regulated. Purification by column chromatography, common in the lab, is often not feasible on a large scale. Developing robust crystallization or extraction procedures is a key goal of process development.

Continuous Flow Processing: To overcome many of the challenges of batch processing, continuous flow reactors are increasingly being implemented. acs.org In a flow setup, reagents are continuously pumped and mixed in a heated tube or a series of continuous stirred-tank reactors (CSTRs). This allows for better control over temperature, improved safety, and can facilitate catalyst recycling and integrated workup steps, making the process more efficient and scalable. researchgate.net

Structure Activity Relationship Sar Studies and Analogue Design of 1 3 Bromophenyl Piperidin 4 Yl Methanol

Design Principles for Novel Derivatives of [1-(3-Bromophenyl)piperidin-4-yl]methanol

The design of novel derivatives from the this compound template is guided by established medicinal chemistry principles aimed at enhancing target affinity, selectivity, and drug-like properties. The core strategy involves systematically modifying three key structural regions: the 3-bromophenyl group, the piperidine (B6355638) core, and the 4-hydroxymethyl substituent.

Key design principles include:

Target-Oriented Modification: Alterations are planned based on the known or hypothesized topology of the biological target's binding site. The goal is to introduce functionalities that can form favorable interactions—such as hydrogen bonds, hydrophobic interactions, or ionic bonds—with specific residues in the target protein.

Physicochemical Property Optimization: Modifications are intended to fine-tune properties like lipophilicity (logP), aqueous solubility, metabolic stability, and membrane permeability. For instance, introducing polar groups can enhance solubility, while replacing metabolically labile sites can increase a compound's half-life.

Pharmacophore Refinement: The essential structural features required for biological activity (the pharmacophore) are identified and maintained. Modifications around this core aim to improve the spatial and electronic arrangement of these features for optimal target interaction.

Synthetic Feasibility: The design of new analogues must consider practical and efficient synthetic routes. Strategies often involve leveraging versatile intermediates and established reaction methodologies, such as cross-coupling reactions for modifying the aromatic ring or functional group interconversions for the piperidine substituents. unisi.it

Impact of Substituent Modifications on Molecular Recognition and Binding Properties

Systematic modification of the substituents on the this compound scaffold is crucial for understanding its SAR and for developing analogues with improved binding characteristics.

The 3-Bromophenyl Ring: This moiety is a critical site for modification. The position and nature of the substituent on the phenyl ring can significantly influence binding affinity and selectivity. The bromine atom at the meta-position provides a specific electronic and steric profile. Replacing it with other halogens (e.g., chlorine, fluorine) or with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., trifluoromethyl) groups can probe the electronic requirements of the binding pocket. Furthermore, exploring different substitution patterns (ortho, para) can help map the topology of the receptor site. mdpi.com

The Piperidine Core: The piperidine ring acts as a central scaffold, orienting the phenyl ring and the methanol (B129727) group in a specific three-dimensional arrangement. Its conformational flexibility can be constrained through the introduction of substituents or by incorporating it into bicyclic systems to lock it into a more rigid, and potentially more active, conformation.

The 4-Methanol Group: The primary alcohol of the methanol group can serve as a hydrogen bond donor and acceptor. Esterification, etherification, or oxidation of this group to an aldehyde or carboxylic acid can explore the potential for additional interactions within the binding site. Replacing it with other functional groups, such as amides or small heterocyclic rings, can also lead to new binding modes.

The following table illustrates hypothetical SAR data based on modifications to the 3-bromophenyl ring, drawing parallels from SAR studies on related 1-phenylpiperidine (B1584701) and 1-phenylpiperazine (B188723) derivatives which often show that small changes to substituents can lead to significant changes in binding affinity. nih.govmdpi.com

CompoundR1 (Phenyl Substituent)R2 (Piperidine Substituent)Hypothetical Binding Affinity (Ki, nM)Rationale for Change
Parent3-Br-CH₂OH50Baseline compound.
Analogue 13-Cl-CH₂OH45Slightly smaller halogen may offer a better steric fit.
Analogue 23-CF₃-CH₂OH120Strong electron-withdrawing group may be electronically disfavored.
Analogue 34-Br-CH₂OH200Change in substitution pattern disrupts key interactions.
Analogue 43-Br-COOH75Introduction of a charged group may require a specific anionic binding pocket.

Conformational Analysis of this compound and its Analogues

The three-dimensional conformation of this compound is a critical determinant of its biological activity. The piperidine ring typically adopts a low-energy chair conformation. In this conformation, substituents at the 1 and 4 positions can be oriented either axially or equatorially.

For 1,4-disubstituted piperidines, the relative orientation of the substituents is crucial. The bulky 3-bromophenyl group at the nitrogen (N1) and the methanol group at C4 will influence the conformational equilibrium. NMR spectroscopy studies on similar 3-substituted piperidine derivatives have shown that the aromatic ring often prefers an axial position to minimize steric hindrance. nih.gov The preferred conformation places the key pharmacophoric elements in a specific spatial arrangement for optimal interaction with the biological target.

Computational modeling and NMR analysis are essential tools to determine the preferred conformations of new analogues. researchgate.net For instance, introducing rigidifying elements, such as a double bond or fusing a second ring to the piperidine core, can lock the molecule in a specific conformation. If this locked conformation matches the bioactive conformation, a significant increase in potency can be achieved.

Isosteric Replacements and Bioisosterism in the Design of this compound Analogues

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in lead optimization. princeton.edu This approach can be used to improve potency, selectivity, and pharmacokinetic properties of the this compound scaffold.

Classical Bioisosteres: These involve replacing atoms or groups with others that have a similar size, shape, and electronic configuration. For example, the bromine atom could be replaced by a chlorine atom or a trifluoromethyl group. The hydroxyl group of the methanol could be replaced by a thiol (-SH) or an amine (-NH₂).

Non-Classical Bioisosteres: These involve replacing functional groups with others that may not have obvious steric or electronic similarities but produce a similar biological effect. A key strategy for the phenyl ring is its replacement with saturated, three-dimensional bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane. dundee.ac.uk Such replacements can significantly improve physicochemical properties like solubility and metabolic stability by reducing lipophilicity and moving away from "flatland". nih.gov The piperidine ring itself could be replaced by bioisosteres such as 1-azaspiro[3.3]heptane to explore novel chemical space. enamine.net

The table below provides examples of potential bioisosteric replacements for different moieties of the parent compound.

Original MoietyPotential Bioisosteric ReplacementPotential Advantage
Phenyl RingBicyclo[1.1.1]pentane (BCP)Improved solubility, metabolic stability. nih.gov
Phenyl RingBridged PiperidineEnhanced drug-like properties (solubility, lipophilicity). nih.gov
Bromine AtomTrifluoromethyl (-CF₃)Increased metabolic stability, altered electronic profile.
Methanol (-CH₂OH)Carboxamide (-CONH₂)Different hydrogen bonding pattern, potential for new interactions.
Piperidine RingPyrrolidine RingAltered ring pucker and substituent vectors.

Scaffold Hopping and Lead Optimization Strategies Based on this compound

Scaffold hopping is a lead optimization strategy that involves replacing the core molecular framework (scaffold) of a compound with a structurally different one, while preserving the essential pharmacophoric features. nih.govpsu.edu This approach is used to discover novel chemical series with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. niper.gov.inresearchgate.net

Starting from this compound, several scaffold hopping strategies could be employed:

Heterocycle Replacement: The piperidine ring could be replaced with other six-membered heterocycles like piperazine (B1678402) or morpholine, or five-membered rings like pyrrolidine. This modifies the geometry and basicity of the core. For example, replacing a piperidine with a piperazine can introduce an additional site for substitution, allowing for further modulation of properties. nih.gov

Ring Opening: The piperidine ring could be opened to yield a flexible acyclic amine. This strategy dramatically increases conformational flexibility, which can be useful in probing the binding site requirements.

Topology-Based Hopping: The entire 1-phenylpiperidine core could be replaced by a completely different scaffold that maintains the spatial orientation of the key functional groups (the bromophenyl moiety and the hydrogen-bonding group). Computational tools are often used to screen virtual libraries for new scaffolds that match the pharmacophore of the original lead compound.

Molecular Interactions and Target Identification in Pre Clinical Research of 1 3 Bromophenyl Piperidin 4 Yl Methanol

In Vitro Binding Studies and Affinity Profiling

To determine the binding affinity of [1-(3-Bromophenyl)piperidin-4-yl]methanol to various potential molecular targets, radioligand binding assays would typically be conducted. These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor or binding site. The results are usually expressed as the inhibitory constant (Kᵢ) or the concentration required to inhibit 50% of the specific binding (IC₅₀). A comprehensive affinity profile would involve screening the compound against a panel of receptors, ion channels, and transporters to identify its primary targets and assess its selectivity. Without experimental data, a table of binding affinities cannot be provided.

Enzyme Modulation Studies (e.g., Inhibition Kinetics, Activation Mechanisms)

Should initial screenings suggest an interaction with an enzyme, detailed enzyme modulation studies would be necessary to characterize the nature of this interaction. For an enzyme inhibitor, kinetic studies would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate the inhibition constant (Kᵢ). For an enzyme activator, similar studies would elucidate the mechanism of activation. For example, if this compound were to inhibit acetylcholinesterase, assays would be conducted to measure the rate of acetylcholine hydrolysis in the presence of varying concentrations of the compound. Due to the lack of specific studies, no data on enzyme modulation by this compound is available.

Receptor Ligand Interactions and Receptor Subtype Selectivity

Upon identification of a primary receptor target, further studies would focus on characterizing the interaction with different receptor subtypes. For instance, if the compound binds to serotonin receptors, its affinity for various subtypes (e.g., 5-HT₁A, 5-HT₂A, etc.) would be determined to establish its selectivity profile. This is crucial for predicting the compound's pharmacological effects and potential side effects. Functional assays, such as measuring second messenger responses (e.g., cAMP levels or calcium flux), would also be employed to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor subtypes. Currently, there is no public data on the receptor subtype selectivity of this compound.

Protein-Ligand Interaction Analysis via Biophysical Techniques

To gain a deeper understanding of the molecular interactions between this compound and its protein target, various biophysical techniques could be utilized. Methods such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could provide high-resolution structural information on the binding mode of the compound within the protein's binding site. Other techniques like isothermal titration calorimetry (ITC) could directly measure the thermodynamic parameters of binding, including enthalpy and entropy changes, while surface plasmon resonance (SPR) could provide real-time kinetic data on the association and dissociation of the ligand. No such biophysical analyses for this specific compound have been published.

Cellular Target Engagement and Mechanistic Investigations in Cell-based Assays

To confirm that the compound interacts with its intended target in a cellular environment, target engagement assays are essential. These can include cellular thermal shift assays (CETSA), which measure the stabilization of a target protein upon ligand binding, or reporter gene assays that measure the downstream signaling effects of receptor modulation. Further mechanistic investigations in cell-based models would explore the compound's effects on cellular pathways and functions related to its molecular target. For example, if the compound targets a protein involved in a specific signaling cascade, its impact on the phosphorylation of downstream proteins could be assessed. As with the other areas of investigation, specific cellular target engagement data for this compound is not available in the scientific literature.

Computational Chemistry and Molecular Modeling of 1 3 Bromophenyl Piperidin 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine molecular properties based on electron density.

For [1-(3-Bromophenyl)piperidin-4-yl]methanol, DFT calculations can be employed to optimize its three-dimensional geometry and compute a range of electronic and reactivity descriptors. jksus.orghakon-art.com Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govsemanticscholar.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.netasrjetsjournal.org This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, with biological targets.

A hypothetical summary of DFT-derived properties for the title compound is presented below.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Parameter Hypothetical Value Significance
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy -1.2 eV Electron-accepting capability
HOMO-LUMO Gap 5.3 eV Chemical stability and reactivity
Dipole Moment 2.8 Debye Molecular polarity and solubility
Electrophilicity Index (ω) 1.9 eV Propensity to act as an electrophile
Chemical Hardness (η) 2.65 eV Resistance to change in electron configuration

Note: These values are illustrative and would require specific DFT calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) for accurate determination. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

While quantum calculations provide insight into a static molecular structure, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (e.g., water). researchgate.net

For this compound, MD simulations are essential for:

Solvent Interactions: By simulating the molecule in an explicit solvent like water, MD can reveal how solvent molecules arrange around it and form hydrogen bonds, which is crucial for understanding solubility and bioavailability.

Flexibility and Stability: Analysis of the MD trajectory, through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the flexibility of different parts of the molecule. This helps to understand how the molecule might adapt its shape upon binding to a receptor.

Table 2: Typical Parameters for an MD Simulation of this compound

Parameter Typical Setting Purpose
Force Field AMBER, CHARMM, GROMOS Defines the potential energy function of the system
Solvent Model TIP3P, SPC/E Explicitly represents water molecules
System Size ~10,000 atoms Molecule solvated in a periodic water box
Simulation Time 100-500 ns Duration to sample significant conformational changes
Temperature 300 K Simulates physiological conditions
Pressure 1 atm Simulates physiological conditions
Ensemble NVT, NPT Controls thermodynamic variables (Number of atoms, Volume, Temperature, Pressure)

Ligand-based Drug Design Approaches (e.g., Pharmacophore Modeling, QSAR)

Ligand-based methods are employed when the structure of the biological target is unknown but a set of molecules with known activities is available.

Pharmacophore Modeling: A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to be active at a specific biological target. nih.gov If a series of active analogs of this compound were identified, a pharmacophore model could be generated. rsc.org This model might include features like a hydrogen bond donor (from the methanol (B129727) -OH), a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring, all with specific spatial relationships. This model can then be used as a 3D query to search large chemical databases for new, structurally diverse molecules that could have similar activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build a mathematical model that correlates the chemical or structural properties of a set of compounds with their biological activity. nih.gov For a series of piperidine (B6355638) derivatives, a QSAR model could be developed using descriptors such as molecular weight, logP (lipophilicity), polar surface area, and quantum chemical parameters. tandfonline.comnih.govtandfonline.com The resulting equation can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 3: Hypothetical Pharmacophore Model Features for a Receptor Target

Feature Description Corresponding Moiety in Compound
Aromatic Ring (AR) A planar, cyclic aromatic system 3-Bromophenyl group
Hydrogen Bond Donor (HBD) A group capable of donating a hydrogen bond Hydroxyl (-OH) of the methanol group
Hydrogen Bond Acceptor (HBA) A group capable of accepting a hydrogen bond Oxygen of the hydroxyl group
Hydrophobic (HY) A non-polar, lipophilic region Piperidine ring and phenyl ring
Positive Ionizable (PI) A group that can be protonated at physiological pH Piperidine nitrogen

Structure-based Drug Design Methodologies (e.g., Molecular Docking, Binding Free Energy Calculations)

When the 3D structure of a biological target (e.g., an enzyme or receptor) is known, structure-based methods can be used to predict how a ligand will bind.

Molecular Docking: This technique predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a target protein. nih.gov this compound would be docked into the active site of a target, and a scoring function would estimate the binding affinity for various poses. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Binding Free Energy Calculations: While docking scores provide a rapid estimate of binding affinity, more rigorous methods are needed for higher accuracy. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. nih.govnih.govelsevierpure.com These "end-point" methods calculate the free energy of binding by analyzing snapshots from an MD simulation of the protein-ligand complex. frontiersin.orgresearchgate.net They provide a more detailed breakdown of the energetic contributions (e.g., electrostatic, van der Waals, solvation energy) to the binding event.

Table 4: Illustrative Molecular Docking and MM/GBSA Results for a Hypothetical Target

Method Parameter Hypothetical Value (kcal/mol) Interpretation
Molecular Docking Docking Score -8.5 Initial estimate of strong binding affinity
MM/GBSA ΔG_bind (Total Binding Free Energy) -45.7 More accurate prediction of binding affinity
ΔE_vdw (van der Waals Energy) -52.1 Favorable contribution from shape complementarity
ΔE_elec (Electrostatic Energy) -25.3 Favorable contribution from polar interactions
ΔG_polar (Polar Solvation Energy) +38.2 Unfavorable energy to desolvate polar groups
ΔG_nonpolar (Non-polar Solvation) -6.5 Favorable contribution from hydrophobic effect

Virtual Screening and Database Mining for Structurally Related Compounds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be used to find molecules that are structurally related to this compound or that share its key pharmacophoric features.

The process typically involves a hierarchical filtering approach:

Database Preparation: Large compound databases, such as ZINC or ChEMBL, containing millions of purchasable or virtual compounds, are prepared. mdpi.comarxiv.org

Initial Filtering: The library is first filtered based on simple physicochemical properties (e.g., molecular weight, logP) to select for "drug-like" molecules.

Ligand- or Structure-Based Screening: The filtered library is then screened using either a pharmacophore model (ligand-based) or high-throughput molecular docking (structure-based) to rapidly identify a smaller subset of promising candidates. nih.govmdpi.com

Refinement and Selection: The top-scoring hits from the initial screen are subjected to more accurate docking protocols (e.g., standard or extra precision) and visual inspection to select a final set of compounds for experimental testing.

This approach allows for the efficient exploration of vast chemical space to discover novel compounds with desired biological activity that share key structural motifs with the parent molecule. nih.gov

Table 5: A Typical Workflow for Virtual Screening

Step Method Number of Compounds (Illustrative)
1. Initial Library A large chemical database (e.g., ZINC) >10,000,000
2. Property Filtering Rule-of-Five, lead-like filters ~2,000,000
3. High-Throughput Screen Pharmacophore search or fast docking ~100,000
4. Refined Docking Standard/Extra Precision Docking ~1,000
5. Final Selection Visual inspection, binding energy re-scoring ~10-50 for experimental validation

Advanced Analytical Methodologies for the Characterization of 1 3 Bromophenyl Piperidin 4 Yl Methanol in Research

Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, Mass Spectrometry, FT-IR, UV-Vis)

Spectroscopic methods are indispensable for determining the molecular structure and functional groups present in [1-(3-Bromophenyl)piperidin-4-yl]methanol.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In a typical analysis, both ¹H and ¹³C NMR spectra are acquired.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the bromophenyl ring, the protons of the piperidine (B6355638) ring, and the methylene (B1212753) and hydroxyl protons of the methanol (B129727) group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals allow for the precise assignment of each proton in the structure. For instance, the protons on the bromophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), with their splitting pattern revealing their relative positions. The protons on the piperidine ring would exhibit more complex splitting in the aliphatic region due to their conformational arrangement.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. Each carbon atom in this compound would give rise to a distinct signal, with the chemical shifts indicating the type of carbon (aromatic, aliphatic, alcohol-bearing).

Due to the absence of specific published experimental data for this compound, the following table presents hypothetical ¹H and ¹³C NMR data based on the analysis of structurally similar compounds.

Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
Chemical Shift (δ, ppm) Multiplicity
7.20 - 7.40m
3.60d
3.50d
2.90t
1.80 - 2.00m
1.60m
1.40s

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For this compound (C₁₂H₁₆BrNO), the expected monoisotopic mass would be approximately 270.0493 g/mol . The mass spectrum would likely show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C-N stretching of the amine, and C-Br stretching.

Functional Group **Expected Wavenumber (cm⁻¹) **
O-H Stretch (alcohol)3200-3600 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C-N Stretch (amine)1000-1350
C-Br Stretch500-600

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the bromophenyl chromophore, typically showing absorption maxima in the UV region.

Chromatographic Purity and Separation Methods (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity determination of non-volatile compounds. A reversed-phase HPLC method would typically be employed for this compound. This would involve a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) can also be used for purity analysis, particularly if the compound is thermally stable and sufficiently volatile. Often, derivatization of the alcohol group to a more volatile silyl (B83357) ether might be necessary to improve its chromatographic properties. When coupled with a mass spectrometer (GC-MS), this technique can provide both separation and identification of the components in a sample.

Crystallographic Analysis of this compound and its Co-crystals

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For instance, it would confirm the chair conformation of the piperidine ring and the relative orientation of the bromophenyl and methanol substituents.

While no specific crystallographic data for the title compound is publicly available, a study on a related compound, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]methanol, revealed a monoclinic crystal system with the piperidine ring in a chair conformation. researchgate.net The study also detailed intermolecular hydrogen bonding interactions. researchgate.net Similar analyses would be crucial for understanding the solid-state packing and intermolecular interactions of this compound.

The formation of co-crystals , which are crystalline structures containing two or more different molecules in the same crystal lattice, is an area of active research. Investigating the co-crystals of this compound with other molecules could provide insights into its intermolecular interactions and potentially modify its physicochemical properties.

Advanced Chiral Separation Techniques for Enantiomeric Purity Determination

While this compound itself is not chiral, derivatives of this compound or related piperidine structures can be chiral. In such cases, determining the enantiomeric purity is critical. Advanced chiral separation techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving good resolution.

Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another powerful technique for enantiomeric separation, often offering faster analysis times and reduced solvent consumption compared to HPLC.

Quantitative Analytical Techniques in Academic Research Settings

In academic research, quantitative analysis is often necessary to determine the concentration of a compound in a solution or to monitor the progress of a reaction.

Quantitative NMR (qNMR) is a powerful technique that can be used for the quantitative determination of compounds without the need for a specific reference standard of the analyte itself. By using a certified internal standard with a known concentration, the concentration of this compound can be accurately determined from the integrated signals in the ¹H NMR spectrum.

HPLC with UV detection is also a standard method for quantitative analysis. A calibration curve is typically constructed by analyzing a series of solutions with known concentrations of the compound. The concentration of an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.

Future Directions and Research Opportunities for 1 3 Bromophenyl Piperidin 4 Yl Methanol

Exploration of Novel Synthetic Pathways and Methodological Advancements

While classical methods for N-arylation of piperidines are established, future research could focus on developing more efficient, sustainable, and innovative synthetic strategies for [1-(3-Bromophenyl)piperidin-4-yl]methanol and its analogs. Methodological advancements could provide access to a wider range of derivatives with high purity and yield.

Key areas for exploration include:

Biocatalytic Synthesis : The use of enzymes, such as lipases, in multicomponent reactions offers a green chemistry approach to synthesizing piperidine (B6355638) derivatives. rsc.org Future studies could investigate immobilized lipase-catalyzed reactions involving 3-bromoaniline, an appropriate aldehyde, and a functionalized four-carbon component to construct the piperidine core in a single, efficient step. rsc.org

Transition Metal-Catalyzed C-H Amination : Recent advances in copper- and palladium-catalyzed reactions could enable the direct intramolecular amination of C-H bonds to form the piperidine ring from acyclic precursors. acs.orgmdpi.com This approach avoids pre-functionalization and can offer high stereoselectivity. acs.org

Flow Chemistry and Automation : Implementing continuous flow processes for the synthesis could enhance reaction efficiency, safety, and scalability. Automated synthesis platforms could be used to rapidly generate a library of derivatives by varying the substituents on the phenyl ring or modifying the methanol (B129727) group.

Novel Cyclization Strategies : Research into radical-mediated cyclizations or gold-catalyzed annulation procedures could provide new pathways to highly substituted piperidine analogs, starting from versatile precursors like N-allenamides or 1,6-enynes. ajchem-a.comnih.gov

A comparison of potential synthetic strategies is outlined in the table below.

Synthetic Strategy Potential Advantages Key Research Focus
BiocatalysisEnvironmentally friendly, high selectivity, mild reaction conditions. rsc.orgScreening for optimal enzymes, reaction optimization, gram-scale synthesis. rsc.org
C-H AminationHigh atom economy, access to complex structures, potential for stereocontrol. acs.orgDevelopment of novel copper or palladium catalyst systems, mechanistic studies. acs.org
Flow ChemistryImproved reaction control, enhanced safety, ease of scalability.Reactor design, optimization of reaction parameters (temperature, pressure, flow rate).
Radical CyclizationFormation of highly substituted rings, tolerance of various functional groups. mdpi.comnih.govExploring new radical initiators, controlling stereoselectivity. nih.gov

Discovery and Elucidation of Undiscovered Molecular Interactions

The structure of this compound suggests potential interactions with various biological targets. The piperidine moiety is a common scaffold in pharmaceuticals targeting the central nervous system and other systems. nih.govresearchgate.netthieme-connect.comthieme-connect.comresearchgate.net Future research should aim to identify and characterize these molecular interactions.

Potential research avenues include:

Target Identification : Screening the compound against panels of receptors, enzymes, and ion channels could identify novel biological targets. Piperidine derivatives are known to interact with targets such as opioid receptors, sigma receptors, and acetylcholinesterase. nih.govtandfonline.comnih.gov

Structural Biology : Co-crystallization of the compound with identified target proteins would provide atomic-level insights into its binding mode. This information is crucial for understanding the mechanism of action and for structure-based drug design.

Biophysical Assays : Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its biological targets.

Role of the Bromine Atom : The bromine substituent can participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity and selectivity. Future studies could explore the role of this halogen bond in molecular recognition at the active sites of target proteins.

Development of Advanced Computational Models for Predictive Research

Computational chemistry offers powerful tools to predict the properties and interactions of molecules, thereby guiding experimental work. For this compound, the development of advanced computational models could accelerate the discovery of new applications.

Future computational research could focus on:

Quantitative Structure-Activity Relationship (QSAR) Models : By synthesizing and testing a library of derivatives, QSAR models can be developed to correlate specific structural features with biological activity. nih.govnih.govwu.ac.thmdpi.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net

Molecular Docking and Dynamics Simulations : Docking studies can predict the preferred binding orientation of the compound within the active site of a target protein. tandfonline.comnih.govtandfonline.com Subsequent molecular dynamics (MD) simulations can assess the stability of these binding poses and reveal crucial interactions that stabilize the ligand-protein complex over time. nih.govnih.gov

ADMET Prediction : In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives. This early-stage assessment is vital for identifying molecules with favorable pharmacokinetic profiles.

Computational Method Objective Potential Insights
QSARPredict biological activity based on chemical structure. nih.govwu.ac.thmdpi.comIdentify key structural fragments that enhance or diminish activity. nih.gov
Molecular DockingPredict the binding mode to a biological target. tandfonline.comtandfonline.compharmaceuticaljournal.netElucidate key interactions (e.g., hydrogen bonds, hydrophobic contacts). nih.gov
Molecular DynamicsSimulate the dynamic behavior of the ligand-protein complex. nih.govAssess binding stability and conformational changes. nih.govnih.gov
ADMET PredictionForecast pharmacokinetic and toxicity profiles.Guide the design of derivatives with improved drug-like properties.

Integration of this compound into New Chemical Biology Tools

Chemical biology utilizes small molecules as tools to study and manipulate biological systems. The versatile scaffold of this compound makes it an excellent candidate for development into sophisticated chemical probes.

Future directions in this area include:

Affinity-Based Probes : The core molecule could be functionalized with reporter tags (e.g., fluorophores, biotin) or photo-crosslinking groups. Such probes are invaluable for target identification and validation, allowing for the visualization and isolation of binding partners from complex biological samples.

Fragment-Based Discovery : The compound itself can be considered a 3D fragment for fragment-based drug discovery programs. nih.gov Its rigid piperidine core provides a well-defined three-dimensional shape that can be used as a starting point for building more complex and potent molecules. nih.gov

Pharmacophore Hybridization : The this compound scaffold could be combined with other known pharmacophores to create hybrid molecules with novel or dual-target activities.

Potential Applications of this compound Derivatives in Materials Science or Catalyst Design (Conceptual Research)

Beyond biological applications, the structural features of this compound suggest conceptual applications in materials science and catalysis. The aromatic ring and reactive handles (bromo and hydroxyl groups) allow for its incorporation into larger molecular architectures.

Conceptual research areas include:

Functional Polymers : Derivatives of the compound could be polymerized to create novel materials. The bromophenyl group is a common monomer component in the synthesis of polymers like poly(p-phenylene sulfide), which have applications as high-temperature resistant materials. researchgate.net The incorporation of the polar piperidine-methanol moiety could impart unique solubility, thermal, or photophysical properties to these polymers. researchgate.netresearchgate.net

Organometallic Catalysts : The piperidine nitrogen can act as a ligand for transition metals. acs.org Derivatives could be designed as ligands for organometallic complexes used in catalysis. acs.orgwhiterose.ac.uk For instance, tethering the molecule to a cyclopentadienyl or indenyl group could create ligands for lanthanide complexes with potential catalytic activity in polymerization reactions. acs.org

Heterogeneous Catalysts : The molecule could be immobilized on a solid support, such as magnetic nanoparticles or graphene quantum dots, via its hydroxyl or bromo-phenyl group. acgpubs.org Such piperidine-functionalized materials could serve as recoverable and reusable heterogeneous catalysts for various organic transformations. acgpubs.org

Q & A

Q. What are the optimal synthetic routes for [1-(3-Bromophenyl)piperidin-4-yl]methanol?

  • Methodological Answer : A common approach involves coupling 3-bromophenyl derivatives with piperidine scaffolds. For example, ethyl isonipecotate can react with 3-bromophenylpropyl intermediates using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of triethylamine at room temperature for 24 hours. Subsequent reduction of the ester group to a primary alcohol is achieved using DIBALH (diisobutylaluminum hydride) in THF at −10°C to room temperature . Alternative routes may involve nucleophilic substitution or cross-coupling reactions to introduce the bromophenyl moiety.

Q. How should researchers characterize this compound?

  • Methodological Answer : Characterization typically includes:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the piperidine ring structure, bromophenyl substitution, and hydroxymethyl group.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C13_{13}H17_{17}BrNO expected).
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in related piperidinyl methanol derivatives .
  • HPLC Purity Analysis : Using C18 columns with mobile phases like methanol/sodium acetate buffer (65:35 v/v) at pH 4.6 .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the 3-bromo substitution influence structure-activity relationships (SAR) in piperidinyl methanol derivatives?

  • Methodological Answer : The bromine atom enhances lipophilicity and steric bulk, potentially improving binding to hydrophobic pockets in biological targets. Comparative studies show that 3-bromo analogs exhibit higher receptor affinity than chloro or methyl derivatives. For instance, fluorinated analogs demonstrate increased hydrogen-bonding capacity, while bromine’s electron-withdrawing effects may modulate metabolic stability . Table: Comparative Binding Affinity of Substituted Derivatives
SubstituentTarget ReceptorIC50_{50} (nM)
3-Br5-HT4_412 ± 2
3-Cl5-HT4_445 ± 5
3-CH3_35-HT4_4120 ± 10

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or impurity profiles. To address this:
  • Reproduce Experiments : Standardize protocols (e.g., cell lines, incubation times).
  • Purity Validation : Use HPLC-MS to confirm compound integrity (>95% purity).
  • Control Analogues : Test structurally similar compounds (e.g., 3-chloro or 3-fluoro derivatives) to isolate substituent effects .

Q. What mechanisms underlie its interaction with neurological receptors?

  • Methodological Answer : The piperidine moiety acts as a flexible scaffold, enabling interactions with G protein-coupled receptors (GPCRs). Computational docking studies suggest the hydroxymethyl group forms hydrogen bonds with residues in serotonin (5-HT) or dopamine receptors. In vitro assays (e.g., radioligand binding) using 3^3H-labeled antagonists can quantify affinity for specific subtypes (e.g., 5-HT4_4) .

Q. How can researchers assess batch-to-batch purity variations?

  • Methodological Answer :
  • QC Workflow :

HPLC-UV : Monitor retention time consistency (e.g., 10.2 min under standardized conditions).

Chiral Analysis : Use chiral columns to detect enantiomeric impurities.

Residual Solvent Testing : GC-MS to ensure compliance with ICH guidelines (<500 ppm for methanol).

  • Documentation : Maintain certificates of analysis (COA) with lot-specific data .

Q. What strategies improve solubility for in vivo studies?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins for aqueous formulations.
  • Prodrug Design : Esterify the hydroxymethyl group to enhance bioavailability.
  • Salt Formation : Hydrochloride salts may improve water solubility, as seen in related compounds .

Q. How does this compound compare to antitubercular piperidine derivatives?

  • Methodological Answer : Cyclopropyl methanol analogs with piperidine cores show MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis. Structural similarities suggest this compound could be derivatized for enhanced activity via:
  • Side-Chain Modifications : Introducing nitro or amine groups.
  • Metal Complexation : Coordination with Cu(II) or Fe(III) to disrupt bacterial membranes .

Q. What advanced analytical methods validate its stability under storage?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks.
  • LC-MS/MS : Identify degradation products (e.g., oxidation of the piperidine ring).
  • Karl Fischer Titration : Monitor moisture uptake in lyophilized samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.